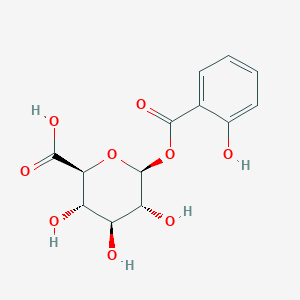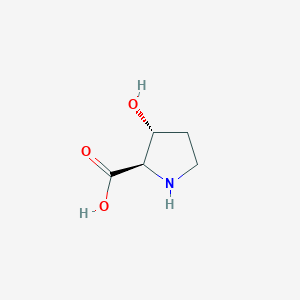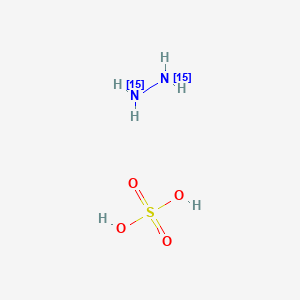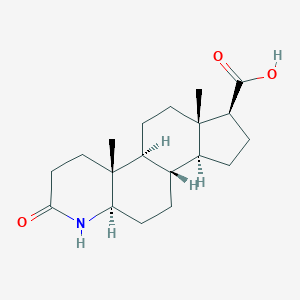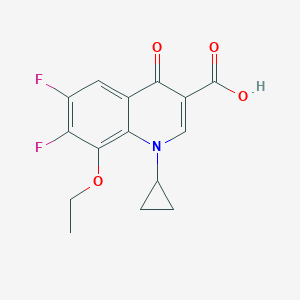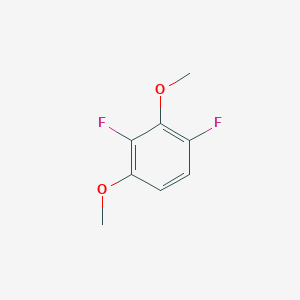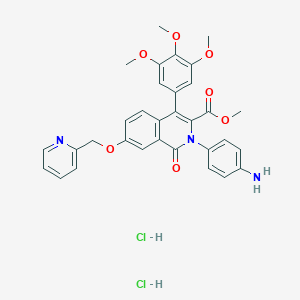![molecular formula C19H21NO3 B041727 N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine CAS No. 105746-38-1](/img/structure/B41727.png)
N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.37 g/mol . It is known for its amide structure and aromatic ring, which contribute to its high thermal stability. This compound is primarily used as an anti-inflammatory and antioxidant agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine can be achieved through chemical synthesis. The process involves the acylation of D-phenylalanine to introduce the benzoyl group, followed by thermal decomposition under alkaline conditions to form the corresponding amide .
Industrial Production Methods
Industrial production methods for N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industry standards for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and its potential as a biomarker.
Industry: Utilized in the production of pharmaceuticals and as an additive in cosmetic products.
Mecanismo De Acción
The mechanism of action of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine involves its interaction with molecular targets and pathways in the body. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation and oxidative stress. The compound’s aromatic ring and amide structure allow it to interact with specific proteins, leading to changes in cellular signaling and function .
Comparación Con Compuestos Similares
Similar Compounds
N–[4-(1-Methylethyl)benzoyl]-L-phenylalanine: Similar in structure but differs in the chirality of the phenylalanine moiety.
N–[4-(1-Methylethyl)benzoyl]-D-tyrosine: Contains a hydroxyl group on the aromatic ring, leading to different chemical properties and reactivity.
N–[4-(1-Methylethyl)benzoyl]-D-tryptophan: Features an indole ring, which affects its biological activity and interactions.
Uniqueness
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine is unique due to its specific combination of an aromatic ring and an amide structure, which confer high thermal stability and distinct chemical reactivity. Its anti-inflammatory and antioxidant properties make it valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
(2R)-3-phenyl-2-[(4-propan-2-ylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPHSKQRGJSKJX-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
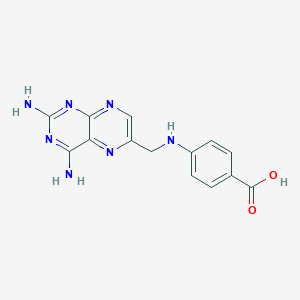
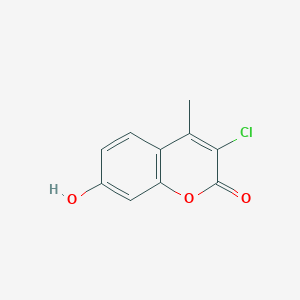
![3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B41650.png)
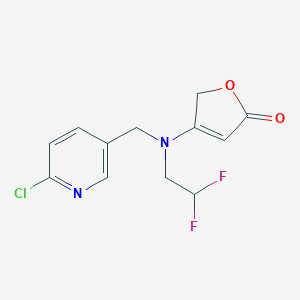
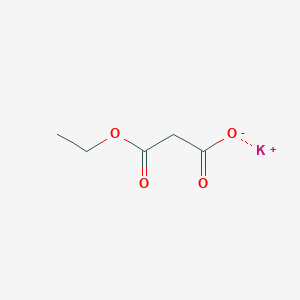
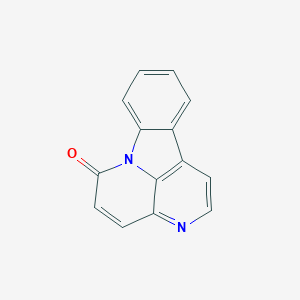
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)
